molecular formula C8H14ClNO3 B3029457 Chloroacetyl-dl-norleucine CAS No. 67206-26-2

Chloroacetyl-dl-norleucine

Cat. No.: B3029457
CAS No.: 67206-26-2
M. Wt: 207.65 g/mol
InChI Key: NTOGPWIZAGBRID-UHFFFAOYSA-N
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Description

Chloroacetyl-dl-norleucine is a synthetic amino acid derivative with the molecular formula C8H14ClNO3 and a molecular weight of 207.65 g/mol . It is primarily used in research settings and is known for its role in various biochemical applications. The compound is characterized by the presence of a chloroacetyl group attached to the norleucine backbone, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloroacetyl-dl-norleucine can be synthesized through the acylation of norleucine with chloroacetyl chloride. The reaction typically involves the use of a base, such as pyridine, to facilitate the acylation process. The general reaction scheme is as follows:

[ \text{Norleucine} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows standard organic synthesis protocols involving acylation reactions. The process may involve purification steps such as recrystallization to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Chloroacetyl-dl-norleucine undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of norleucine and chloroacetic acid.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

    Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.

Major Products Formed:

Scientific Research Applications

Chloroacetyl-dl-norleucine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is utilized in studies involving protein structure and function, particularly in the modification of amino acids.

    Medicine: Research involving this compound explores its potential therapeutic applications, including its role in drug development.

    Industry: The compound finds use in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of chloroacetyl-dl-norleucine involves its interaction with specific molecular targets. The chloroacetyl group can modify proteins by reacting with amino acid residues, leading to changes in protein structure and function. This modification can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: Chloroacetyl-dl-norleucine is unique due to its chloroacetyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable tool in research settings for studying protein modifications and developing new therapeutic agents.

Properties

IUPAC Name

2-[(2-chloroacetyl)amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO3/c1-2-3-4-6(8(12)13)10-7(11)5-9/h6H,2-5H2,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOGPWIZAGBRID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56787-36-1, 67206-26-2
Record name NSC203446
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203446
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 67206-26-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270562
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Chloroacetyl-DL-norleucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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